N-Acetyl-alpha-neuraminic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-YRMXFSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82803-97-2 | |
| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201309514 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21646-00-4 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-neuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-neuraminic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of N Acetyl Alpha Neuraminic Acid
De Novo Biosynthesis Pathways
The de novo synthesis of Neu5Ac is a fundamental metabolic pathway found in vertebrates and some bacteria. nih.govsigmaaldrich.com This process begins with common cellular precursors and involves a series of enzymatic reactions to construct the complex nine-carbon backbone of sialic acid.
In vertebrates, the biosynthesis of Neu5Ac is a cytosolic process that is initiated and regulated by a key bifunctional enzyme. nih.govresearchgate.netnih.gov The pathway consists of several key steps, starting from a common hexosamine precursor and culminating in the activated form of Neu5Ac, which is then ready for transfer to glycoconjugates.
The primary precursor for the de novo biosynthesis of Neu5Ac in vertebrates is UDP-N-acetylglucosamine (UDP-GlcNAc). sigmaaldrich.comacs.orgresearchgate.net This activated sugar nucleotide is a central molecule in cellular metabolism, also serving as a building block for other complex carbohydrates. The initial and rate-limiting step in the sialic acid biosynthetic pathway is the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc). acs.orgwikipedia.orguniprot.org
The first two steps of Neu5Ac biosynthesis are catalyzed by a single bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govresearchgate.netnih.govacs.orgwikipedia.org
Epimerase Activity : The N-terminal epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to ManNAc, with the simultaneous release of UDP. nih.govmdpi.com
Kinase Activity : The C-terminal kinase domain of GNE then phosphorylates ManNAc at the C-6 position, utilizing ATP as the phosphate (B84403) donor, to produce N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.govmdpi.com
The GNE enzyme is a critical control point in the pathway, and its activity is subject to feedback inhibition by the final product, CMP-N-acetylneuraminic acid. uniprot.orgwikipathways.org Mutations in the GNE gene can lead to a group of genetic disorders known as GNE myopathy. nih.govmdpi.com
Table 1: Key Features of the GNE Enzyme
| Feature | Description |
| Enzyme Name | UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase |
| Gene Symbol | GNE |
| Domains | N-terminal epimerase domain, C-terminal kinase domain |
| Substrates | UDP-N-acetylglucosamine, N-acetylmannosamine, ATP |
| Products | N-acetylmannosamine, UDP, N-acetylmannosamine-6-phosphate, ADP |
| Regulation | Feedback inhibition by CMP-N-acetylneuraminic acid |
The next step in the pathway involves the condensation of ManNAc-6P with phosphoenolpyruvate (B93156) (PEP). This reaction is catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), also known as sialic acid synthase. uniprot.orgmapmygenome.insydlabs.comwikipedia.org NANS facilitates an aldol (B89426) condensation reaction to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). uniprot.org Subsequently, a specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), removes the phosphate group at the C-9 position to yield N-acetyl-alpha-neuraminic acid (Neu5Ac). researchgate.net
Before Neu5Ac can be incorporated into growing glycan chains, it must be activated. This activation step is catalyzed by N-acylneuraminate cytidylyltransferase, also known as CMP-sialic acid synthetase (CMAS). uniprot.orgwikipedia.orgwikipedia.org CMAS facilitates the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to produce cytidine monophosphate-N-acetyl-alpha-neuraminic acid (CMP-Neu5Ac) and pyrophosphate. uniprot.orgwikipedia.org CMP-Neu5Ac is the high-energy sugar nucleotide donor required by sialyltransferases for the transfer of Neu5Ac to glycoproteins and glycolipids in the Golgi apparatus. sigmaaldrich.comresearchgate.net
Table 2: Enzymes of the Vertebrate this compound Biosynthesis Pathway
| Step | Enzyme | Gene | Substrates | Products |
| 1 & 2 | UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | UDP-GlcNAc, ATP | ManNAc-6P, UDP, ADP |
| 3 | N-acetylneuraminate-9-phosphate synthase | NANS | ManNAc-6P, PEP | Neu5Ac-9-P, Phosphate |
| 4 | N-acetylneuraminic acid phosphatase | NANP | Neu5Ac-9-P | Neu5Ac, Phosphate |
| 5 | N-acylneuraminate cytidylyltransferase | CMAS | Neu5Ac, CTP | CMP-Neu5Ac, Pyrophosphate |
The biosynthesis of Neu5Ac in vertebrate cells is a spatially organized process, with different steps occurring in distinct subcellular compartments. nih.gov
Cytosol : The initial steps of the pathway, from the conversion of UDP-GlcNAc to the formation of Neu5Ac, occur in the cytosol. nih.govresearchgate.netnih.govnih.gov The enzymes GNE, NANS, and NANP are all localized to the soluble fraction of the cell. nih.govnih.govportlandpress.com
Nucleus : The final activation step, the synthesis of CMP-Neu5Ac by CMAS, takes place in the nucleus. researchgate.netwikipedia.orgnih.gov
Golgi Apparatus : Following its synthesis in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to glycoconjugates. researchgate.netnih.gov
This compartmentalization allows for the efficient regulation and coordination of sialic acid biosynthesis and its subsequent utilization in glycosylation.
Microbial Biosynthesis Pathways of this compound
Microorganisms employ several enzymatic strategies for the de novo synthesis of Neu5Ac. These pathways are of significant interest for industrial-scale production due to their potential for efficiency and sustainability.
A key enzymatic reaction in the microbial biosynthesis of Neu5Ac is the reversible condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). This reaction is catalyzed by the enzyme N-acetylneuraminate lyase (NAL) , also known as N-acetylneuraminic acid aldolase (B8822740). iucr.orgnih.gov NAL is a class I aldolase that facilitates the formation of a carbon-carbon bond between its two substrates to produce Neu5Ac. iucr.orgnih.gov The reaction is reversible, meaning NAL can also catalyze the cleavage of Neu5Ac back into ManNAc and pyruvate. iucr.orgasm.org
The enzymatic synthesis of Neu5Ac often involves a two-step process, particularly when starting from the more readily available precursor, N-acetylglucosamine (GlcNAc). In this cascade, N-acetylglucosamine 2-epimerase (AGE) first catalyzes the epimerization of GlcNAc to ManNAc. Subsequently, NAL catalyzes the condensation of the newly formed ManNAc with pyruvate to yield Neu5Ac. This two-enzyme system is considered a cost-effective method for industrial production.
The catalytic mechanism of NAL from organisms like Escherichia coli has been studied in detail. It follows an ordered Bi-Uni kinetic mechanism where pyruvate binds to the enzyme first, forming a Schiff base intermediate with a lysine (B10760008) residue in the active site. iucr.orgnih.gov This is followed by the binding of ManNAc, leading to the aldol condensation and subsequent release of Neu5Ac. iucr.org
To overcome the limitations and costs associated with enzyme purification, whole-cell biocatalysis has emerged as a powerful strategy for Neu5Ac production. This approach utilizes genetically engineered microorganisms, such as Escherichia coli and Vibrio natriegens, to overexpress the necessary enzymes for Neu5Ac synthesis. nih.govresearchgate.net These microbial cell factories can convert simple carbon sources into Neu5Ac, streamlining the production process. nih.gov
In whole-cell systems, the key enzymes, such as AGE and NAL, are produced in situ. nih.gov Metabolic engineering strategies are often employed to enhance production titers. For instance, knocking out genes involved in Neu5Ac catabolism, such as the nanTEK genes in E. coli, can prevent the degradation of the final product and significantly increase yields. nih.gov One study demonstrated that increasing the expression of NanA (NAL) and deleting the nanTEK operon in E. coli resulted in a substantial increase in Neu5Ac production. nih.gov
Researchers have also explored different microbial hosts and optimized process conditions to improve efficiency. For example, the fast-growing bacterium Vibrio natriegens has been engineered to produce high titers of Neu5Ac by utilizing thermophilic enzymes and high-temperature catalysis, which also helps to reduce the formation of byproducts. researchgate.net
| Microbial Production Strategy | Key Enzymes Involved | Host Organism Example | Reported Titer/Productivity |
| Whole-Cell Biocatalysis | N-acetyl-D-glucosamine 2-epimerase (AGE), N-Acetylneuraminate aldolase (NanA) | Escherichia coli | 74.2 g/L nih.gov |
| High-Temperature Whole-Cell Catalysis | Thermophilic enzymes | Vibrio natriegens | 126.1 g/L researchgate.net |
| In Vitro Multi-Enzyme Catalysis | Chitinases, AGE, NanA | Not applicable (cell-free) | 9.2 g/L from chitin |
Salvage and Acquisition Pathways for this compound
In addition to de novo synthesis, both host organisms and bacteria have developed mechanisms to scavenge and recycle Neu5Ac from their environment. These salvage pathways are crucial for nutrient acquisition and, in the case of pathogens, for immune evasion.
Host Scavenging Mechanisms of this compound
Mammalian cells possess a salvage pathway to acquire sialic acids from extracellular sources. This mechanism allows for the reutilization of sialic acids from degraded sialoglycoconjugates, such as glycoproteins and gangliosides. The process is thought to involve the endocytosis of these complex molecules from the extracellular milieu. nih.gov
Once internalized, the sialoglycoconjugates are transported to lysosomes, where lysosomal sialidases cleave the terminal sialic acid residues. The liberated free sialic acids can then be transported into the cytoplasm for activation and subsequent use in the synthesis of new glycoconjugates. nih.gov This salvage pathway is an important aspect of sialic acid homeostasis in vertebrates.
Bacterial Utilization and Scavenging of Host this compound
For many bacteria, particularly those that inhabit or infect vertebrate hosts, scavenging host-derived Neu5Ac is a key survival strategy. They can utilize it as a source of carbon and nitrogen or incorporate it onto their own cell surfaces to mimic host structures and evade the immune system. nih.gov Bacteria have evolved specialized transporters to capture Neu5Ac from their environment.
Bacteria employ a variety of transporter systems to import Neu5Ac across their cell membranes. These systems are highly specific and essential for the utilization of host-derived sialic acids.
NanT: The N-acetylneuraminate transporter (NanT) is a member of the major facilitator superfamily (MFS) of transporters. nih.govnih.gov Found in bacteria like Escherichia coli, NanT functions as a proton-dependent symporter, catalyzing the transport of Neu5Ac across the inner membrane coupled with the movement of a proton. nih.gov It can transport not only Neu5Ac but also related sialic acids like N-glycolylneuraminic acid (Neu5Gc). nih.gov
SiaPQM TRAP Transporter: The tripartite ATP-independent periplasmic (TRAP) transporter, SiaPQM , is another critical system for sialic acid uptake, identified in pathogens such as Haemophilus influenzae and Vibrio cholerae. iucr.orgresearchgate.net This transporter consists of three components: a periplasmic substrate-binding protein (SiaP) and two integral membrane proteins (SiaQ and SiaM). iucr.orgresearchgate.net SiaP captures Neu5Ac in the periplasm with high affinity and delivers it to the SiaQM membrane complex, which then facilitates its translocation into the cytoplasm in a sodium-dependent manner. iucr.orgresearchgate.net
SatABCD ABC Transporter: The sialic acid transporter (Sat) ABCD is an ATP-binding cassette (ABC) transporter found in organisms like Haemophilus ducreyi. nih.gov This system utilizes the energy from ATP hydrolysis to transport Neu5Ac into the cell. It is composed of a periplasmic binding protein (SatA) that binds sialic acid, and the membrane-spanning components (SatBCD) that form the channel and the ATP-hydrolyzing domain. nih.gov
| Transporter System | Type | Organism Example | Mechanism of Action |
| NanT | Major Facilitator Superfamily (MFS) | Escherichia coli | Proton-dependent symport nih.gov |
| SiaPQM | Tripartite ATP-independent Periplasmic (TRAP) | Haemophilus influenzae, Vibrio cholerae | Sodium-dependent transport involving a periplasmic binding protein iucr.orgresearchgate.net |
| SatABCD | ATP-Binding Cassette (ABC) | Haemophilus ducreyi | ATP-dependent transport involving a periplasmic binding protein nih.govnih.gov |
Catabolism and Degradation of this compound
The breakdown of this compound is a crucial metabolic pathway that allows organisms to utilize it as a source of carbon and nitrogen. acs.orgnih.gov This process involves a series of enzymatic reactions that convert the nine-carbon sugar into intermediates that can enter central metabolic pathways like glycolysis. nih.govnih.gov The genes encoding the enzymes for this catabolic pathway are often clustered in operons, ensuring their expression is tightly controlled. nih.govnih.gov In humans, the catabolism of sialic acid is essential for the function and development of heart and skeletal muscle. jci.org
Enzymatic Degradation Pathways of this compound
The enzymatic degradation of this compound is a well-conserved pathway in bacteria and mammals. nih.govjci.org It begins with the cleavage of this compound and proceeds through several steps to yield metabolites that feed into glycolysis. nih.gov
The initial and rate-limiting step in the catabolism of this compound is catalyzed by the enzyme N-acetylneuraminate lyase (NanA or NPL). nih.govprospecbio.comnih.gov This enzyme belongs to the class I aldolase family and catalyzes the reversible cleavage of N-acetylneuraminic acid. prospecbio.comnih.govacs.org The reaction proceeds via a Schiff base intermediate formed between a conserved lysine residue in the active site and the substrate. nih.govuniprot.orgebi.ac.uk The equilibrium of this reaction favors the cleavage of this compound. nih.gov NanA/NPL is a key enzyme in regulating sialic acid metabolism in bacteria. nih.gov
Through its catalytic activity, N-acetylneuraminate lyase cleaves this compound into two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govprospecbio.comnih.govuniprot.org This aldol cleavage reaction is a critical juncture, breaking down the nine-carbon sialic acid into a six-carbon amino sugar (ManNAc) and a three-carbon alpha-keto acid (pyruvate). nih.govresearchgate.net Pyruvate can then directly enter central carbon metabolism, while ManNAc undergoes further enzymatic modification. prospecbio.com
Following its generation from this compound cleavage, N-acetylmannosamine (ManNAc) is phosphorylated to N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govnih.gov This phosphorylation is a crucial step for trapping the sugar inside the cell and preparing it for the next enzymatic reaction. nih.gov Subsequently, ManNAc-6-P is converted into N-acetylglucosamine-6-phosphate (NAG-6P) by an epimerase. nih.gov NAG-6P can then be further metabolized, for instance, by deacetylation and deamination to generate fructose-6-phosphate, which enters the glycolytic pathway. nih.gov
Two key enzymes are involved in the initial steps of N-acetylmannosamine metabolism: N-acetylmannosamine kinase (NanK) and N-acetylmannosamine epimerase (NanE). nih.gov
N-acetylmannosamine kinase (NanK) catalyzes the phosphorylation of ManNAc to ManNAc-6-P in an ATP-dependent reaction. acs.orgnih.gov This is the second step in the sialic acid catabolic pathway. nih.gov NanK belongs to the ROK (Repressors, Open reading frames, and Kinases) superfamily of enzymes. nih.govmerckmillipore.com
N-acetylmannosamine epimerase (NanE) , also referred to as NAM-6P epimerase, acts on the product of the NanK reaction. nih.gov It catalyzes the epimerization of N-acetylmannosamine-6-phosphate into N-acetylglucosamine-6-phosphate, effectively linking the sialic acid degradation pathway to mainstream glucose metabolism. nih.gov
Compounds and Enzymes Mentioned
Below are interactive tables detailing the compounds and enzymes discussed in this article.
Table 1: Key Compounds in this compound Metabolism
| Compound Name | Abbreviation | Role |
|---|---|---|
| This compound | Neu5Ac | The primary sialic acid discussed, substrate for catabolism. nih.gov |
| Cytidine Monophosphate this compound | CMP-Neu5Ac | Activated form of sialic acid used as a donor in glycosylation. nih.govmdpi.com |
| N-Acetyl-D-mannosamine | ManNAc | A six-carbon amino sugar, product of Neu5Ac cleavage. prospecbio.comuniprot.org |
| Pyruvate | A three-carbon keto acid, product of Neu5Ac cleavage. prospecbio.comuniprot.org | |
| N-Acetylmannosamine-6-phosphate | ManNAc-6-P | Phosphorylated intermediate in ManNAc metabolism. nih.gov |
| N-Acetylglucosamine-6-phosphate | NAG-6P | Epimerized product of ManNAc-6-P, links to glycolysis. nih.gov |
Table 2: Key Enzymes in this compound Catabolism
| Enzyme Name | Abbreviation | EC Number | Function |
|---|---|---|---|
| N-Acetylneuraminate Lyase | NanA / NPL | 4.1.3.3 | Cleaves this compound into N-Acetylmannosamine and pyruvate. nih.govuniprot.org |
| N-Acetylmannosamine Kinase | NanK | 2.7.1.60 | Phosphorylates N-Acetylmannosamine to N-Acetylmannosamine-6-phosphate. acs.orgnih.govnih.gov |
Transcriptional Regulation of this compound Catabolic Genes (e.g., NanR Operon)
The catabolism of this compound (Neu5Ac) in many bacteria is a tightly controlled process, ensuring that the genes responsible for its breakdown are expressed only when this nutrient source is available. This regulation is primarily managed at the transcriptional level by a repressor protein known as NanR. The NanR-mediated system, particularly the Nan operon in Escherichia coli, serves as a classic model for understanding how bacteria sense and adapt to the presence of sialic acids in their environment nih.govnih.goviucr.org.
In E. coli, the genes required for sialic acid catabolism are organized into the nanATEK-yhcH operon nih.govoup.com. The expression of this operon is negatively regulated by the NanR protein, which is encoded by the nanR gene located immediately upstream of the operon nih.govasm.org. NanR belongs to the GntR superfamily of transcriptional regulators, which are known for their role in controlling a wide range of metabolic pathways in bacteria nih.govnih.govasm.orgresearchgate.net.
The mechanism of repression involves the direct binding of the NanR protein to a specific operator region within the nan operon's promoter nih.govnih.gov. This binding physically obstructs the RNA polymerase from initiating transcription. Detailed molecular studies have revealed that the NanR operator site contains a characteristic DNA sequence composed of three tandem repeats of the hexameric sequence GGTATA nih.govresearchgate.net. Research using single-particle cryo-electron microscopy has shown that three NanR dimers bind to this (GGTATA)3-repeat operator in a cooperative manner and with high affinity nih.govresearchgate.net. This cooperative binding is facilitated by protein-protein interactions between the N-terminal extensions of adjacent NanR dimers, leading to a stable repressive complex that effectively shuts down gene expression nih.govresearchgate.net.
Induction of the Nan operon occurs in the presence of N-acetylneuraminic acid, which acts as an allosteric effector nih.govasm.orgresearchgate.net. When Neu5Ac enters the bacterial cell, it binds directly to the NanR repressor. This binding event triggers a significant conformational change in the NanR protein nih.govresearchgate.net. The crystal structure of NanR in complex with N-acetylneuraminate reveals a domain rearrangement that locks NanR into a conformation with a weakened affinity for its DNA operator site nih.govresearchgate.net. Consequently, the NanR repressor dissociates from the DNA, lifting the transcriptional block and allowing for the expression of the nanATEK genes required for sialic acid catabolism nih.govasm.orgresearchgate.net. It is noteworthy that Neu5Ac itself, rather than its metabolic breakdown products, is the physiological inducer asm.org.
| Component | Description | Reference |
|---|---|---|
| Regulator Protein | NanR, a GntR-type transcriptional repressor that exists as a homodimer. | nih.govnih.gov |
| Target Operon | nanATEK-yhcH, which encodes enzymes for sialic acid transport and catabolism. | nih.govoup.com |
| DNA Operator Site | A region in the nan promoter containing three tandem repeats of the GGTATA sequence. | nih.govresearchgate.net |
| Inducer Molecule | N-acetylneuraminic acid (Neu5Ac), which binds directly to NanR to induce a conformational change. | nih.govasm.orgresearchgate.net |
While the E. coli model is well-characterized, variations in this regulatory mechanism exist across different bacterial species. The core principle of a repressor controlling sialic acid catabolic genes is often conserved, but the specific identity of the repressor, its family, and the precise inducer molecule can differ.
For example, in the anaerobic pathogen Clostridium perfringens, NanR is a global regulator belonging to the RpiR family of transcriptional regulators nih.govplos.org. It controls the expression of sialidase (nanI) and other metabolic genes plos.orgasm.org. It is proposed that in C. perfringens, the metabolic intermediate N-acetylmannosamine-6-phosphate (ManNAc-6-P), rather than Neu5Ac directly, acts as the inducer that relieves NanR-mediated repression plos.org. Similarly, in the human pathogen Vibrio vulnificus, NanR also acts as a repressor, but its activity is modulated by N-acetylmannosamine 6-phosphate, which functions as the specific inducer for the nan operons nih.govewha.ac.krresearchgate.net. This regulation in V. vulnificus is further layered with control by the cAMP receptor protein (CRP), demonstrating a more complex integration of metabolic signals nih.govewha.ac.kr.
| Bacterium | Regulator Family | Inducer Molecule(s) | Target Genes/Operons | Reference |
|---|---|---|---|---|
| Escherichia coli | GntR | N-acetylneuraminic acid (Neu5Ac) | nanATEK-yhcH, nanCMS, yjhBC | nih.govasm.orgresearchgate.net |
| Clostridium perfringens | RpiR | N-acetylmannosamine-6-phosphate (ManNAc-6-P) (proposed) | nanI, nan operon | nih.govplos.org |
| Vibrio vulnificus | Unknown | N-acetylmannosamine 6-phosphate (ManNAc-6-P) | nanT(PSL)AR and nanEK nagA operons | nih.govewha.ac.kr |
Biological Functions and Molecular Mechanisms of N Acetyl Alpha Neuraminic Acid
Immunomodulatory Activities of N-Acetyl-alpha-neuraminic Acid
The immunomodulatory functions of this compound are multifaceted, contributing to the delicate balance between immune activation and tolerance.
This compound is a critical component of the "self-associated molecular pattern" (SAMP) that allows the immune system to differentiate between host cells and foreign entities. nih.gov This self-recognition is primarily mediated by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors expressed on various immune cells. nih.gov The interaction between sialylated glycans on host cells and Siglecs on immune cells typically transmits inhibitory signals, preventing an autoimmune response and maintaining immune homeostasis. nih.gov
Several pathogens have evolved mechanisms to exploit the host's sialic acid-mediated immune regulation for their own survival. By decorating their surfaces with this compound, these pathogens can mimic host cells and evade immune detection. nih.govconsensus.app This molecular mimicry allows them to engage inhibitory Siglec receptors on immune cells, thereby dampening the immune response. nih.gov For instance, certain bacteria can synthesize or scavenge sialic acid from the host and incorporate it into their capsular polysaccharides or other surface structures. wikipedia.orgnih.govconsensus.app This sialylated coat helps them to avoid phagocytosis and complement-mediated killing. nih.gov Some pathogens also produce sialidases, enzymes that can cleave sialic acids from host cells, potentially disrupting immune cell signaling and function. nih.gov
The complement system is a vital part of the innate immune response, and its activation is tightly regulated to prevent damage to host tissues. Sialylated structures on host cell surfaces play a crucial role in this regulation by binding to complement factor H (CFH). nih.gov CFH is a key negative regulator of the alternative complement pathway. nih.gov When bound to sialic acids on host cells, CFH inhibits the formation of the C3 convertase, a critical enzyme in the complement cascade, thus protecting host cells from complement-mediated damage. nih.gov In vitro studies have shown that free N-acetylneuraminic acid can inhibit the activation of C3 and the subsequent complement cascade. nih.gov
This compound in Host-Pathogen Interactions
The terminal position of this compound on cell surface glycans makes it a prime target for pathogen recognition and attachment.
Many viruses, including influenza viruses, utilize sialic acid-containing glycans as receptors to initiate infection. wikipedia.orgnih.gov The attachment to these receptors is a critical first step in the viral life cycle, mediating entry into the host cell. nih.gov
The hemagglutinin (HA) glycoprotein (B1211001) on the surface of the influenza virus is responsible for binding to sialic acid receptors on host cells. nih.govresearchgate.netpnas.org The specificity of this binding is a major determinant of the virus's host range and tissue tropism. nih.gov Human influenza viruses preferentially bind to this compound linked to galactose via an α2,6-linkage, which is abundant in the human upper respiratory tract. nih.govcdc.govnih.gov In contrast, avian influenza viruses typically bind to this compound with an α2,3-linkage, found predominantly in the avian gastrointestinal tract. nih.govnih.gov
The binding affinity of influenza hemagglutinin to different sialylated glycans can be influenced by the glycosylation of the HA protein itself. nih.govresearchgate.net Studies have shown that truncation of the N-glycan structures on HA can increase its binding affinity for sialic acid. nih.govresearchgate.netpnas.org Furthermore, specific amino acid substitutions in the hemagglutinin protein can alter its receptor-binding preference, potentially enabling the virus to cross species barriers. nih.gov
📊 Table 1: Influenza Virus Hemagglutinin Binding Specificity
| Virus Type | Preferred Sialic Acid Linkage | Primary Host/Tissue Location |
| Human Influenza | α2,6-linked Neu5Ac | Upper respiratory tract |
| Avian Influenza | α2,3-linked Neu5Ac | Avian gastrointestinal tract |
Research has also highlighted the role of a second sialic acid-binding site on the neuraminidase (NA) protein of some avian influenza viruses. tandfonline.com This site, which is absent in human and swine strains, may contribute to the virus's ability to bind to and cleave sialic acids, influencing viral entry and release. tandfonline.com
Viral Pathogenesis and this compound Receptors
Role of Viral Neuraminidases in Viral Particle Release and Dissemination
Viral neuraminidases, also known as sialidases, are essential enzymes for the propagation of many viruses, most notably the influenza virus. These enzymes play a critical role in the final stage of the viral replication cycle: the release of newly formed viral particles from the surface of an infected host cell. The host cell membrane is rich in glycoconjugates that are terminally capped with this compound (Neu5Ac). The viral hemagglutinin protein binds to these Neu5Ac residues to facilitate viral entry into the cell. However, after replication, this same affinity would cause progeny virions to remain tethered to the host cell surface, as well as to each other, preventing their dissemination.
Viral neuraminidase resolves this issue by functioning as a glycoside hydrolase that cleaves the α-ketosidic linkage between terminal Neu5Ac and the adjacent sugar residue on glycoproteins and glycolipids. nih.gov This enzymatic action effectively destroys the viral receptors on the host cell surface, allowing for the efficient elution of nascent virions. frontiersin.orgwikipedia.org By removing these terminal sialic acid residues, neuraminidase prevents the aggregation of viral particles and their attachment back to the already infected cell, thus facilitating their spread to new, uninfected cells. frontiersin.orgwikipedia.org The balance between the receptor-binding activity of hemagglutinin and the receptor-destroying activity of neuraminidase is crucial for the optimal replication and spread of the virus. frontiersin.org
Influence of this compound O-Acetylation on Viral Binding Specificity
The biological functions of this compound can be further modulated by modifications such as O-acetylation. The position of the O-acetyl group on the Neu5Ac molecule can significantly influence the binding specificity of viral proteins, thereby affecting viral tropism and pathogenesis. mdpi.com O-acetylation at the C4, C7, C8, and C9 positions of Neu5Ac creates a diverse array of potential viral receptors. ru.nl
For instance, influenza C virus specifically recognizes 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac2) as its primary receptor determinant. nih.gov In contrast, some influenza A and B viruses show a preference for unmodified Neu5Ac and their binding can be reduced or altered by O-acetylation. nih.gov O-acetylation can also impact the activity of viral neuraminidases, with some studies showing that the presence of O-acetyl groups can inhibit the cleavage of sialic acid by bacterial sialidases, a mechanism that may have parallels in viral neuraminidase interactions. mdpi.com
The specificity of different viruses for O-acetylated Neu5Ac variants is a key factor in their host and tissue specificity. The distribution of these modified sialic acids varies among different animal species and tissues, which can create barriers to cross-species viral transmission. nih.gov
| Virus Family | Viral Protein | Specificity for O-Acetylated Neu5Ac | Impact on Viral Life Cycle |
| Orthomyxoviridae (Influenza C) | Hemagglutinin-Esterase-Fusion (HEF) | High affinity for 9-O-acetylated Neu5Ac | Essential for receptor binding and entry |
| Orthomyxoviridae (Influenza D) | Hemagglutinin-Esterase-Fusion (HEF) | Binds to 9-O-acetylated Neu5Ac | Facilitates receptor binding |
| Orthomyxoviridae (Influenza A/B) | Hemagglutinin (HA) | Generally reduced binding to O-acetylated forms | Can alter host and tissue tropism |
Bacterial Pathogenesis and this compound Utilization
Bacterial Cell Surface Sialylation for Mimicry and Immune Camouflage
Several pathogenic bacteria have evolved sophisticated mechanisms to utilize host-derived this compound to their advantage, most notably by decorating their own cell surfaces with this sialic acid. This process, known as molecular mimicry, allows the bacteria to resemble host cells and thus evade recognition and destruction by the host's immune system. nih.govnih.gov By incorporating Neu5Ac into their surface lipooligosaccharides (LOS) or capsular polysaccharides, these pathogens can effectively camouflage themselves. nih.gov
This "sialic acid shield" can interfere with the activation of the alternative complement pathway, a key component of the innate immune response. Furthermore, the bacterial surface sialic acids can interact with host inhibitory receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are present on immune cells and play a role in preventing autoimmunity. nih.gov This interaction can dampen the host immune response against the invading bacteria. Examples of bacteria that employ this strategy include Neisseria gonorrhoeae, Neisseria meningitidis, Haemophilus influenzae, and certain strains of Escherichia coli like the K1 serotype, which is a major cause of neonatal meningitis. nih.govbiorxiv.org
| Bacterial Pathogen | Sialylated Surface Structure | Known or Proposed Mechanism of Immune Evasion |
| Neisseria meningitidis | Capsular Polysaccharide | Molecular mimicry, resistance to complement-mediated killing |
| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Serum resistance, evasion of phagocytosis |
| Haemophilus influenzae | Lipooligosaccharide (LOS) | Camouflage from the immune system |
| Escherichia coli K1 | Capsular Polysaccharide (poly α2,8-sialic acid) | Evasion of the host immune response, contributing to neonatal meningitis |
| Campylobacter jejuni | Lipooligosaccharide (LOS) | Molecular mimicry, linked to the autoimmune disorder Guillain-Barré syndrome |
This compound as a Nutrient Source for Bacterial Growth and Fitness
Beyond its role in immune evasion, this compound also serves as a valuable nutrient source for a variety of pathogenic and commensal bacteria. wikipedia.org Host environments, such as the mucosal surfaces of the respiratory and gastrointestinal tracts, are rich in sialoglycans. Bacteria can produce sialidases (neuraminidases) that cleave Neu5Ac from these host glycoconjugates, releasing it as a free sugar. researchgate.net
Once liberated, Neu5Ac can be transported into the bacterial cell and catabolized, providing a source of both carbon and nitrogen, which are essential for bacterial growth and survival. wikipedia.org The ability to utilize host-derived Neu5Ac can provide a significant competitive advantage to bacteria in the nutrient-limited environment of the host. Several bacterial transporters for Neu5Ac have been identified, including the NanT protein in Escherichia coli and the SiaPQM TRAP transporter in Haemophilus influenzae. wikipedia.org The catabolism of Neu5Ac typically involves its conversion to N-acetylmannosamine and pyruvate (B1213749) by the enzyme N-acetylneuraminate lyase.
This compound's Role in Bacterial Virulence Mechanisms
The acquisition and metabolism of this compound are intricately linked to the virulence of many bacterial pathogens. The bacterial sialidases that release Neu5Ac from host cells are themselves considered important virulence factors. nih.gov By removing terminal sialic acids from host cell surfaces, these enzymes can unmask underlying receptors, promoting bacterial adhesion to host tissues. This is a critical first step in the establishment of many infections.
Furthermore, the cleavage of sialic acids can disrupt the normal functioning of host sialoglycoproteins that are involved in cell signaling and immune regulation. For some pathogens, the presence of Neu5Ac in the environment can act as a signal to regulate the expression of other virulence factors. For example, in some bacteria, the metabolism of N-acetylglucosamine, a related amino sugar, has been shown to up-regulate or down-regulate virulence factors, and similar regulatory roles are being investigated for Neu5Ac. plos.org The degradation of the protective mucus layer in the respiratory and gastrointestinal tracts by bacterial sialidases can also enhance the ability of pathogens to colonize and invade host tissues. researchgate.net
Neurodevelopmental and Neurological Roles of this compound
This compound is a critical component of the central nervous system, where it is found in high concentrations, particularly as a terminal component of gangliosides and polysialic acid (polySia) chains on neural cell adhesion molecules (NCAMs). nih.govnih.gov These sialoglycans play fundamental roles in various aspects of neurodevelopment and neurological function.
During brain development, Neu5Ac is essential for processes such as neuronal outgrowth, synaptogenesis, and synaptic plasticity. nih.gov Polysialylated NCAM (PSA-NCAM) is particularly important in modulating cell-cell interactions, allowing for the structural remodeling of synapses, which is a cornerstone of learning and memory formation. nih.gov The large, negatively charged polysialic acid chains are thought to create a hydrated space around the cell, reducing cell adhesion and promoting plasticity. nih.gov
Enrichment in Brain Glycolipids and Polysialic Acid
The mammalian brain is exceptionally rich in sialic acids, with this compound being the predominant form. anthropogeny.org The concentration of total sialic acid in the human brain is two to four times higher than in other mammalian species, including chimpanzees. anthropogeny.org This enrichment is primarily observed in two key molecular structures: gangliosides and polysialic acid (polySia).
Gangliosides: These are sialylated glycosphingolipids that are abundant in the plasma membranes of nerve cells, particularly at nerve endings and dendrites. nih.govwikiversity.orgapiycna.org Gangliosides constitute approximately 10% of the total lipid mass in the brain and carry the majority of the sialic acid found in this organ. wikiversity.org The concentration of gangliosides increases significantly during brain development, corresponding with periods of dendritic branching and synapse formation. wikiversity.orgapiycna.org
Polysialic Acid (polySia): This is a unique homopolymer of α2,8-linked this compound residues. nih.gov In the brain, polySia is most prominently found as a post-translational modification on the neural cell adhesion molecule (NCAM). nih.govfrontiersin.org During embryonic and perinatal brain development, almost all NCAM is polysialylated. frontiersin.org While its expression decreases in the early postnatal phase, it reappears in adult life in regions of the brain undergoing structural remodeling and plays a crucial role in neural plasticity. anthropogeny.orgnih.gov
| Brain Component | Predominant Form of Sialic Acid | Key Functions |
|---|---|---|
| Gangliosides | This compound | Axon-myelin interactions, axon stability, modulation of nerve cell excitability nih.gov |
| Polysialic Acid (on NCAM) | This compound | Regulation of cell-cell interactions, neural development, synaptic plasticity nih.govnih.gov |
Regulation of Molecular Interactions and Brain Plasticity by this compound
The presence of this compound, particularly in the form of the large, negatively charged polymer polysialic acid, profoundly influences molecular interactions at the cell surface. frontiersin.orgresearchgate.net The polyanionic nature and large hydrodynamic volume of polySia on NCAM create a hydrated space that sterically hinders close membrane apposition and modulates the adhesive properties of NCAM. frontiersin.org
This modulation of cell adhesion is critical for various aspects of brain development and plasticity:
Neural Development: During development, polySia-NCAM is involved in neural cell migration and axon guidance. frontiersin.org By reducing cell-cell adhesion, polySia facilitates the movement of neuronal precursors and the navigation of growing axons to their correct targets.
Synaptic Plasticity: In the adult brain, the expression of polySia is associated with synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key process for learning and memory. nih.govnih.gov The presence of polySia at the synapse is thought to permit structural and functional changes by regulating the interactions between synaptic components.
Neurogenesis: The persistence of polySia in specific regions of the adult brain, such as the hippocampus, is linked to the integration of new neurons.
| State | Molecular Interaction | Functional Consequence |
|---|---|---|
| Polysialylated NCAM | Reduced homophilic (NCAM-NCAM) and heterophilic interactions | Increased cell motility, neurite outgrowth, synaptic plasticity researchgate.net |
| Non-polysialylated NCAM | Stronger cell-cell adhesion | Stabilization of cell contacts and synapses |
Antiadhesive Functions of this compound
This compound plays a significant role in preventing the adhesion of pathogenic microorganisms to host cells. nih.gov Many pathogens, including bacteria and viruses, utilize host cell surface sialic acids as receptors to initiate infection. For instance, influenza viruses attach to mucous cells via hemagglutinin binding to Neu5Ac residues. wikipedia.org
The antiadhesive properties of Neu5Ac can be attributed to a competitive inhibition mechanism. nih.gov By being present in mucus secretions and on the cell surface, free or terminal Neu5Ac can bind to the adhesins of pathogens, thereby blocking them from attaching to the sialic acid receptors on the host cell surface. nih.gov This mechanism is a crucial part of the innate immune defense in mucosal surfaces of the respiratory and gastrointestinal tracts. wikipedia.org
Antioxidative Activity of this compound
Emerging research has identified this compound as having significant antioxidative properties. It has been shown to act as a scavenger of reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov This antioxidant capacity is important for protecting cells from oxidative damage, which is implicated in a variety of pathological conditions.
| Function | Observed Effect | Potential Mechanism |
|---|---|---|
| Direct ROS Scavenging | Protects against oxidative damage from H₂O₂ and lipid hydroperoxides. nih.govnih.gov | Direct chemical interaction with reactive oxygen species. |
| Modulation of Antioxidant Enzymes | Upregulation of glutathione peroxidase and superoxide dismutase. mdpi.com | Influence on the expression of genes involved in the antioxidant response. |
Enzymology of N Acetyl Alpha Neuraminic Acid Metabolism
N-Acetylneuraminate Lyase (NanA/NPL)
N-Acetylneuraminate Lyase (NanA or NPL), also known as sialic acid aldolase (B8822740), is a key enzyme in the catabolism of sialic acids (EC 4.1.3.3). oup.com It catalyzes the reversible aldol (B89426) cleavage of N-acetylneuraminic acid into its constituent components: N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). mdpi.comubc.ca While the equilibrium of the reaction favors the cleavage of Neu5Ac, the enzyme can be utilized for the synthesis of sialic acid derivatives under conditions of excess pyruvate. mdpi.comnih.gov
Structural Analysis N-Acetylneuraminate Lyase belongs to the class I aldolase family of enzymes. ebi.ac.uk Structural studies, including X-ray crystallography, have revealed that the enzyme typically assembles into a homotetramer. mdpi.comubc.ca Each individual monomer folds into a classic (β/α)₈ barrel, also known as a TIM barrel, which is a common structural motif in a large number of enzymes. mdpi.comnih.govfigshare.com The active site is located in a pocket at the C-terminal end of this barrel structure. figshare.com Within this active site resides a critically important and highly conserved lysine (B10760008) residue (Lys165 in Escherichia coli) that is central to the enzyme's catalytic activity. figshare.comnih.gov
Catalytic Mechanism The catalytic mechanism of NanA proceeds through the formation of a Schiff base intermediate, a characteristic feature of class I aldolases. mdpi.comebi.ac.uk The reaction can be described in a series of steps:
Ring Opening: The reaction is believed to begin with the opening of the cyclic pyranose ring of N-acetylneuraminic acid to its linear, open-chain ketone form. ubc.canih.gov
Schiff Base Formation: The conserved active site lysine residue (e.g., Lys165) acts as a nucleophile, attacking the keto group (at carbon C2) of the linear Neu5Ac substrate. This is followed by the elimination of a water molecule to form a protonated Schiff base (or imine) intermediate. nih.gov
Aldol Cleavage: A tyrosine residue (e.g., Tyr143) is thought to function as a proton relay, assisting in the abstraction of a proton from the hydroxyl group at the C4 position. nih.gov This facilitates the cleavage of the carbon-carbon bond between C3 and C4, leading to the release of N-acetyl-D-mannosamine and the formation of an enamine intermediate linked to the enzyme. nih.gov
Tautomerization and Hydrolysis: The enamine intermediate tautomerizes to form a new imine. A hydrolytic water molecule then attacks the imine carbon, leading to the collapse of the enzyme-substrate intermediate. nih.gov This final step releases pyruvate and regenerates the free lysine residue in the active site, preparing the enzyme for another catalytic cycle. nih.gov
N-Acetylneuraminate Lyase exhibits specificity for its substrates. While it can accommodate some variations in the N-acyl group of the sialic acid, it is highly specific for pyruvate in the condensation reaction. researchgate.net Structural studies of the enzyme from Pasteurella multocida in complex with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) show that both sialic acids bind to the active site in their open-chain forms. ubc.canih.gov The binding is stabilized by an extensive network of hydrogen bonds between the enzyme's active site residues and every hydroxyl group of the linear sugar substrate. ubc.ca
The steady-state kinetic parameters for the cleavage of N-acetylneuraminic acid by wild-type E. coli N-Acetylneuraminate Lyase have been determined and are presented below. researchgate.net
| Enzyme | KM (mM) | kcat (s-1) | kcat/KM (s-1M-1) |
|---|---|---|---|
| Wild-Type E. coli NAL | 3.7 | 38 | 10300 |
N-Acetylneuraminate Lyase is the first and committed enzyme in the metabolic pathway for sialic acid degradation in many organisms, particularly bacteria. ebi.ac.uk By cleaving Neu5Ac, it initiates a pathway that allows bacteria to utilize sialic acid as a valuable source of both carbon and nitrogen for growth. ebi.ac.uk The products of the reaction, ManNAc and pyruvate, are channeled into central metabolic pathways. For instance, ManNAc is subsequently phosphorylated by N-acetylmannosamine kinase (NanK) to produce N-acetylmannosamine 6-phosphate, which is further metabolized in the amino sugar pathway. ebi.ac.uk The essential role of this catabolic pathway is underscored by findings in humans where genetic defects in the N-acetylneuraminate pyruvate lyase gene (NPL) have been linked to impaired heart and skeletal muscle function. wikipedia.orgualberta.ca
N-Acetyl-D-glucosamine 2-Epimerase (AGE)
N-Acetyl-D-glucosamine 2-Epimerase (AGE), also referred to as N-acyl-D-glucosamine 2-epimerase (EC 5.1.3.8), catalyzes the reversible interconversion of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc). mdpi.comwikipedia.org In vertebrates, this enzymatic activity is part of a larger, bifunctional enzyme known as UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). oup.comnih.gov This enzyme is the key regulator and catalyzes the first two committed steps in the biosynthesis of N-acetylneuraminic acid. nih.govwikipedia.org
The catalytic mechanism for the epimerization at the C2 position of amino sugars can differ between enzymes.
For N-Acetylglucosamine 2-epimerase, experimental evidence from the enzyme in Pedobacter heparinus supports a deprotonation/reprotonation mechanism . mdpi.com This mechanism involves an initial ring-opening of the GlcNAc substrate, followed by the formation of an enolate intermediate through the abstraction of a proton from the C2 carbon. A subsequent reprotonation on the opposite face of the enolate yields ManNAc. mdpi.com Site-directed mutagenesis studies have identified two key residues, Arginine 63 (Arg63) and Glutamate (B1630785) 314 (Glu314), that are directly involved in this process. These residues act as the catalytic acid/base pair, facilitating the proton abstraction and re-incorporation steps required for the epimerization. mdpi.com
In contrast, the bacterial non-hydrolyzing UDP-N-acetylglucosamine 2-epimerase is proposed to operate via a different mechanism involving an elimination-addition pathway . ubc.canih.gov This mechanism is thought to proceed through an anti-elimination of UDP from the substrate UDP-GlcNAc to form a transient 2-acetamidoglucal intermediate. nih.govnih.gov This is followed by a syn-addition of water across the double bond to yield ManNAc. nih.gov Key residues, including several carboxylates (Asp95, Glu117, Glu131) and a histidine (His213), have been implicated as potential acid/base catalysts or as stabilizers for a transition state with oxocarbenium ion character. ebi.ac.ukualberta.ca
The epimerase activity that converts a GlcNAc derivative to a ManNAc derivative is the initial and rate-limiting step in the entire sialic acid biosynthetic pathway in vertebrates. nih.govwikipedia.org This crucial function is carried out by the epimerase domain of the bifunctional GNE enzyme, which converts UDP-GlcNAc into ManNAc and UDP. researchgate.netmdpi.com The ManNAc produced is then immediately phosphorylated to ManNAc-6-phosphate by the kinase domain of the same GNE protein. researchgate.net This two-step initiation ensures the efficient channeling of precursors toward the synthesis of Neu5Ac. The GNE enzyme is subject to feedback inhibition by CMP-Neu5Ac, the final activated sugar nucleotide product of the pathway, which helps to tightly regulate the intracellular levels of sialic acids. nih.govresearchgate.net The fundamental importance of this enzyme is highlighted by the fact that a genetic knockout of GNE in mice is embryonically lethal, demonstrating its indispensable role in development. nih.govresearchgate.net
N-Acetylmannosamine Kinase (NanK)
N-Acetylmannosamine kinase (NanK) is a key enzyme in the metabolic pathway of sialic acids. acs.org It catalyzes the phosphorylation of N-acetylmannosamine (ManNAc) to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P), a crucial step in both the biosynthesis and catabolism of Neu5Ac. acs.orgnih.gov This enzymatic reaction utilizes adenosine triphosphate (ATP) as the phosphate (B84403) donor, yielding adenosine diphosphate (ADP) as a byproduct. wikipedia.org
NanK belongs to the Repressors, Open reading frames, and sugar Kinases (ROK) superfamily of enzymes. nih.gov In humans, NanK activity is carried out by the kinase domain of the bifunctional enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE). nih.govnih.govasu.edu This enzyme is pivotal in the biosynthesis of sialic acid, converting UDP-N-acetylglucosamine to ManNAc and subsequently phosphorylating it. nih.govasu.edu
In pathogenic bacteria, NanK is part of the sialic acid catabolic pathway, enabling these organisms to utilize host-derived sialic acids as a source of carbon and nitrogen. acs.orgnih.gov The product of the NanK-catalyzed reaction, ManNAc-6-P, is further metabolized in subsequent steps of the pathway. nih.gov
Structural and kinetic studies of NanK from various bacterial sources have provided insights into its function. merckmillipore.com While many bacterial NanK enzymes contain a conserved zinc-finger motif important for their structure and function, some, like that from Fusobacterium nucleatum, lack this motif, suggesting alternative structural features can support its catalytic activity. acs.orgnih.govmerckmillipore.com
CMP-N-Acetyl-alpha-neuraminic Acid Synthetase (CMAS/SiaB)
Cytidine (B196190) monophosphate N-acetylneuraminic acid synthetase (CMAS), also known as CMP-sialic acid synthetase, is a critical enzyme in the sialylation pathway. nih.govresearchgate.net It catalyzes the activation of N-acetyl-alpha-neuraminic acid (Neu5Ac) to its high-energy nucleotide sugar donor form, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govnih.govmdpi.com This activation step is essential for the subsequent transfer of sialic acid to glycoconjugates. nih.govsemanticscholar.org
The enzyme is found in both prokaryotic and eukaryotic organisms. nih.govresearchgate.net In vertebrates, CMAS is uniquely located in the nucleus, unlike other nucleotide sugar synthetases which are typically found in the cytoplasm. researchgate.net In pathogenic bacteria, CMAS is considered a virulence factor, as it enables the bacteria to coat their surfaces with sialic acid, mimicking host structures and evading the immune system. nih.govresearchgate.netnih.gov
The enzymatic reaction catalyzed by CMAS involves the transfer of a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP) to the C-2 hydroxyl group of the β-anomer of Neu5Ac. researchgate.netresearchgate.net This reaction results in the formation of a β-linked sialyl monophosphate diester bond and the release of pyrophosphate (PPi). researchgate.net The reaction is dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most effective cofactor. researchgate.netnih.gov
Sialyltransferases
Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid from an activated donor substrate, typically CMP-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of carbohydrate chains on glycoproteins and glycolipids. wikipedia.orgscbt.comlongdom.org These enzymes are crucial for the synthesis of sialoglycoconjugates, which are involved in a wide array of biological processes, including cell-cell recognition, cell adhesion, and immune responses. researchgate.net
There are approximately twenty different sialyltransferases in vertebrates, each with a specific acceptor substrate and linkage preference. wikipedia.org They are generally type II transmembrane proteins located in the Golgi apparatus. wikipedia.org Based on the linkage they create, sialyltransferases are broadly classified into four main families: ST3Gal, ST6Gal, ST6GalNAc, and ST8SIA. nih.gov
A key feature of sialyltransferases is their high degree of specificity in forming different glycosidic linkages. The two most common linkages are α-2,3 and α-2,6, which refer to the carbon atom of the acceptor sugar to which the sialic acid is attached.
α-2,3-Sialyltransferases (ST3Gal family): These enzymes transfer sialic acid to the C-3 hydroxyl group of a terminal galactose (Gal) residue. wikipedia.org α-2,3-linked sialic acids are involved in various biological functions, and their expression can be developmentally regulated. nih.gov
α-2,6-Sialyltransferases (ST6Gal family): This family of enzymes catalyzes the transfer of sialic acid to the C-6 hydroxyl group of a terminal galactose or N-acetylgalactosamine (GalNAc) residue. wikipedia.org The expression of α-2,6-linked sialic acids is particularly prominent on the epithelial lining of the human respiratory tract. anthropogeny.org
The specific type of sialyl linkage can have significant biological consequences. For instance, the presence of α-2,3- or α-2,6-linked sialic acids on cell surface glycans can determine the binding specificity of various viruses and lectins. nih.gov The differential expression of α-2,3- and α-2,6-sialyltransferases can lead to distinct patterns of sialylation on different cell types and tissues. nih.govnih.gov
| Sialyltransferase Family | Linkage Formed | Acceptor Sugar |
| ST3Gal | α-2,3 | Galactose (Gal) |
| ST6Gal | α-2,6 | Galactose (Gal) or N-Acetylgalactosamine (GalNAc) |
| ST6GalNAc | α-2,6 | N-Acetylgalactosamine (GalNAc) |
| ST8SIA | α-2,8 | Sialic Acid |
The substrate specificity of sialyltransferases is determined by their ability to recognize and bind to both the donor substrate (CMP-Neu5Ac) and the acceptor glycan chain. researchgate.net Sialyltransferases possess conserved sequence motifs, known as sialylmotifs (L, S, III, and VS), which are involved in substrate binding and catalysis. researchgate.netnih.gov The L-motif is primarily responsible for binding the CMP-Neu5Ac donor, while the S, III, and VS motifs contribute to the recognition of the acceptor glycan. researchgate.netnih.gov
The acceptor specificity can be quite stringent. For example, some sialyltransferases require a specific underlying carbohydrate structure in addition to the terminal sugar for efficient catalysis. nih.gov The three-dimensional structure of the enzyme's active site dictates which acceptor molecules can bind and in what orientation, thus ensuring the correct formation of the glycosidic linkage. nih.gov Even minor changes in the acceptor structure can significantly impact the efficiency of sialic acid transfer. uu.nl
Studies have shown that the stem region of some sialyltransferases, a region between the transmembrane domain and the catalytic domain, can influence the preference for glycoprotein (B1211001) acceptors. nih.govresearchgate.net Deletion of this region can lead to a loss of this preference, suggesting a role in steric control over the catalytic domain. nih.gov
Neuraminidases (Sialidases)
Neuraminidases, also known as sialidases, are a family of glycoside hydrolase enzymes that catalyze the cleavage of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides. wikipedia.orgwikipedia.orgebi.ac.uk This process, known as desialylation, is the reverse of the reaction catalyzed by sialyltransferases. frontiersin.org
Neuraminidases are found in a wide range of organisms, from viruses and bacteria to mammals. wikipedia.org In viruses, such as the influenza virus, neuraminidase is a surface glycoprotein that plays a crucial role in the release of newly formed virus particles from infected cells. wikipedia.orgfrontiersin.org By cleaving sialic acid residues from the host cell surface, the enzyme prevents the aggregation of new virions and facilitates their spread to other cells. wikipedia.orgebi.ac.ukfrontiersin.org
In mammals, there are at least four known neuraminidases (NEU1, NEU2, NEU3, and NEU4), each with distinct subcellular localizations and functions. wikipedia.orgacs.org They are involved in various cellular processes, including the regulation of cell surface receptor activity and the catabolism of sialoglycoconjugates. frontiersin.orgacs.org
The catalytic mechanism of neuraminidases involves the hydrolysis of the glycosidic linkage between sialic acid and the adjacent sugar. wikipedia.org The process generally proceeds through a four-step mechanism that involves the formation of an oxocarbocation intermediate. wikipedia.org
| Enzyme | Function | Location |
| Neuraminidase (viral) | Release of new virus particles | Virus surface |
| NEU1 (mammalian) | Catabolism of sialoglycoconjugates | Lysosomes, cell surface |
| NEU2 (mammalian) | Regulation of cellular processes | Cytosol, cell surface |
| NEU3 (mammalian) | Modulation of ganglioside metabolism | Plasma membrane |
| NEU4 (mammalian) | Catabolism of sialoglycoconjugates | Mitochondria, cell surface |
Glycosidic Bond Cleavage Mechanisms by Neuraminidases
Neuraminidases, also known as sialidases, are a family of glycoside hydrolase enzymes responsible for cleaving the terminal sialic acid residues from glycoconjugates. nih.gov This enzymatic action is fundamental to the degradation and turnover of sialoglycans. The cleavage of the glycosidic bond by neuraminidases is a sophisticated process involving a highly conserved catalytic mechanism.
The catalytic mechanism of influenza virus neuraminidase, a well-studied model, proceeds through a four-step process. The initial step involves the binding of the sialoside to the active site, which induces a conformational distortion of the this compound residue from its low-energy chair conformation to a higher-energy pseudoboat or half-chair conformation. nih.gov This distortion is facilitated by strong ionic interactions between the carboxylate group of the substrate and a trio of conserved arginine residues (Arg118, Arg292, and Arg371) within the active site. nih.gov
The second step is the key catalytic event: the cleavage of the glycosidic bond, leading to the formation of a transient oxocarbocation intermediate, the sialosyl cation. nih.gov This is an unstable, high-energy transition state. The third step involves the nucleophilic attack of a water molecule on the sialosyl cation, resulting in the formation of N-acetyl-beta-neuraminic acid (the α-anomer is formed initially). nih.gov Finally, the newly formed N-acetyl-beta-neuraminic acid undergoes mutarotation to the more thermodynamically stable β-anomer before being released from the active site. nih.gov
The active site of neuraminidases is a highly conserved pocket, with several key amino acid residues playing critical roles in substrate binding and catalysis. In addition to the arginine triad (B1167595), other conserved residues include glutamic acid and aspartic acid residues that act as the acid/base catalyst, as well as residues that interact with the acetyl and glycerol (B35011) side chains of the sialic acid. frontiersin.org
Table 1: Key Amino Acid Residues in the Active Site of Influenza Virus Neuraminidase and Their Functions
| Residue | Function in Catalysis |
|---|---|
| Arg118, Arg292, Arg371 | Interact with the carboxylate group of the sialic acid substrate, facilitating the conformational change and stabilizing the transition state. |
| Arg152 | Binds to the acetamido group on the sugar ring. |
| Glu276 | Interacts with the hydroxyl groups of the glycerol side chain. |
| Asp151 | Plays a key role in stabilizing the transition state of the sialic acid cleavage reaction. |
| Glu119, Asp198, Glu227, Asn294, Glu425 | Contribute to the overall structure and catalytic activity of the active site. |
Substrate Specificity for Anomeric Forms and this compound Modifications
Neuraminidases exhibit a remarkable degree of specificity for the type of glycosidic linkage and for modifications on the this compound moiety. This specificity is crucial for their diverse biological roles, from viral propagation to cellular signaling.
Neuraminidases are classified as exo- or endo-sialidases based on their mode of action. nih.gov Exo-sialidases, the more common type, cleave terminal sialic acid residues with α(2→3), α(2→6), or α(2→8) linkages to the underlying sugar chain. nih.gov In contrast, endo-sialidases cleave internal α(2→8) linkages within polysialic acid chains. nih.gov
The substrate specificity of neuraminidases can vary significantly depending on their source (viral, bacterial, or mammalian). For instance, avian influenza viruses typically show a preference for α(2→3)-linked sialic acids, which are abundant in the avian gut, while human influenza viruses preferentially cleave α(2→6)-linked sialic acids found on epithelial cells of the human respiratory tract.
Mammalian neuraminidases (Neu1, Neu2, Neu3, and Neu4) also display distinct substrate specificities. Neu1, for example, exhibits broad specificity, cleaving both α(2→3)- and α(2→6)-linked sialic acids. In contrast, Neu2 has a preference for α(2→3) linkages. Neu3 and Neu4 show a preference for ganglioside substrates.
Modifications to the this compound molecule can also influence neuraminidase activity. The most common modification is the substitution of the N-acetyl group with an N-glycolyl group to form N-glycolylneuraminic acid (Neu5Gc). Some neuraminidases can cleave both Neu5Ac and Neu5Gc, while others show a clear preference for one over the other. O-acetylation of the sialic acid side chain can also impact cleavage, with some neuraminidases being inhibited by this modification. Recent studies have also explored the use of sialosides containing 7-N-acetyl sialic acid, which have been shown to be selective substrates for neuraminidases from influenza A viruses. wikipedia.org
Table 2: Substrate Specificity of Various Neuraminidases
| Neuraminidase Source | Preferred Linkage(s) | Notes on Specificity for Neu5Ac Modifications |
|---|---|---|
| Avian Influenza Virus | α(2→3) | Specificity for Neu5Ac vs. Neu5Gc can vary. |
| Human Influenza Virus | α(2→6) | Specificity for Neu5Ac vs. Neu5Gc can vary. |
| Mammalian Neu1 | α(2→3) and α(2→6) | Broad specificity. |
| Mammalian Neu2 | α(2→3) | More restricted specificity. |
| Mammalian Neu3 | Gangliosides | Primarily acts on glycolipids. |
| Mammalian Neu4 | Gangliosides | Primarily acts on glycolipids. |
Transcriptional and Allosteric Regulation of this compound Metabolic Enzymes
The intricate network of enzymes involved in this compound metabolism is tightly regulated at both the transcriptional and allosteric levels to ensure a balanced supply of sialic acids for cellular processes.
Transcriptional Regulation:
The expression of genes encoding enzymes in the sialic acid metabolic pathway is controlled by various transcription factors and regulatory elements. In mammals, the expression of sialyltransferases, the enzymes that transfer sialic acid to glycoconjugates, is regulated by the availability of sialic acid. nih.gov This suggests a feedback mechanism where the cellular levels of sialic acid can influence the expression of the enzymes responsible for its utilization.
In bacteria, the genes for sialic acid catabolism are often organized in an operon, termed the nan operon. The expression of this operon is typically controlled by a repressor protein, such as NanR in Escherichia coli. In the absence of this compound, the NanR repressor binds to the operator region of the nan operon, preventing transcription. When this compound is present, it or a metabolite acts as an inducer, binding to the repressor and causing it to dissociate from the DNA, thereby allowing the transcription of the catabolic genes.
Allosteric Regulation:
Allosteric regulation provides a rapid and sensitive mechanism for controlling enzyme activity in response to changes in cellular metabolite concentrations. A key example in the sialic acid biosynthetic pathway is the allosteric feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). wikipedia.org GNE is a bifunctional enzyme that catalyzes the first two committed steps in sialic acid biosynthesis. nih.gov The downstream product of the pathway, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), acts as an allosteric inhibitor of the epimerase activity of GNE. wikipedia.orgoup.com CMP-Neu5Ac binds to an allosteric site on the GNE enzyme, inducing a conformational change that reduces its catalytic activity. wikipedia.org This feedback mechanism ensures that the rate of sialic acid synthesis is tightly coupled to the cellular demand for this sugar.
Another enzyme in the pathway, N-acetylmannosamine kinase (NanK), which phosphorylates N-acetylmannosamine, has also been shown to be subject to regulatory mechanisms. In some pathogenic bacteria, NanK exhibits an ordered substrate binding mechanism, where the binding of one substrate influences the binding of the second. This can be a form of kinetic regulation that modulates the enzyme's activity based on the availability of its substrates.
Table 3: Regulation of Key Enzymes in this compound Metabolism
| Enzyme | Regulatory Mechanism | Regulator(s) | Effect |
|---|---|---|---|
| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) | Allosteric Inhibition | CMP-N-acetylneuraminic acid | Decreased enzyme activity |
| Sialyltransferases | Transcriptional Regulation | Cellular availability of sialic acid | Altered gene expression |
| N-acetylneuraminate lyase (NanA) and other nan operon enzymes (in bacteria) | Transcriptional Repression | NanR repressor protein | Inhibition of gene expression |
| N-acetylmannosamine kinase (NanK) (in some bacteria) | Ordered Substrate Binding | N-acetylmannosamine, ATP | Modulation of kinetic properties |
Evolutionary Biology of N Acetyl Alpha Neuraminic Acid
Comparative Genomics of Sialic Acid Metabolism Genes
The genes responsible for the catabolism of sialic acid, often found in a cluster referred to as the 'Nan' operon, provide a compelling case study in microbial evolution. This operon typically includes genes for N-acetylneuraminate lyase (NanA), N-acetylmannosamine-6-phosphate 2-epimerase (NanE), and N-acetylmannosamine kinase (NanK).
Distribution and Phylogenetic History of Nan Genes Across Bacterial Species
The distribution of the Nan gene cluster is not widespread across all bacterial taxa; instead, it is predominantly found in species that are either commensals or pathogens of mammals. nih.gov This restricted distribution suggests a strong selective pressure for the ability to utilize host-derived sialic acids as a nutrient source in environments rich in this sugar, such as mucosal surfaces. nih.govnih.gov A genomic analysis of thousands of bacterial genomes revealed that the capacity to utilize sialic acids is present in a minority of species, with a significant portion of these being associated with a host. nih.govasm.org For instance, in the phylum Actinobacteria, approximately 13% of species are predicted to possess the nan gene cluster. nih.govasm.org
Phylogenetic analyses of the individual Nan proteins (NanA, NanE, and NanK) reveal a complex evolutionary history that is often incongruent with the species phylogeny inferred from 16S rRNA. nih.gov This incongruence is a strong indicator of horizontal gene transfer. The phylogenetic tree of NanA, for example, does not show a clear separation between Gram-negative and Gram-positive bacteria. nih.gov Furthermore, some bacterial NanA sequences, particularly from Yersinia and Vibrio species, cluster more closely with eukaryotic NanA orthologs, suggesting a possible inter-domain gene transfer event at some point in their evolutionary history. nih.gov The phylogenies of NanE and NanK align more closely with the species tree, but still exhibit instances of incongruence, pointing to a mosaic evolution of the Nan gene cluster. nih.gov
| Phylum/Genus | Presence of Nan Gene Cluster | Typical Lifestyle | Reference |
|---|---|---|---|
| Proteobacteria (e.g., Escherichia, Salmonella, Vibrio, Yersinia) | Common | Commensal/Pathogenic | nih.gov |
| Firmicutes (e.g., Staphylococcus, Streptococcus) | Present in some species | Commensal/Pathogenic | researchgate.net |
| Bacteroidetes | Present in some species | Commensal (gut) | nih.gov |
| Actinobacteria (e.g., Actinomyces, Bifidobacterium, Corynebacterium) | Present in ~13% of species | Host-associated and free-living | nih.govasm.org |
Evidence for Lateral Gene Transfer in Sialic Acid Metabolism
Lateral gene transfer (LGT) is a primary driver of innovation in bacterial evolution, allowing for the rapid acquisition of new metabolic capabilities. rice.edunih.gov The evolution of sialic acid metabolism is a prime example of the impact of LGT. The patchy distribution of the Nan gene cluster and the incongruence between gene and species phylogenies strongly support the role of LGT in its dissemination. nih.govasm.org
Several lines of evidence point to LGT in the evolution of sialic acid metabolism:
Phylogenetic Incongruence : As mentioned, the phylogenetic trees of NanA, in particular, are not consistent with the evolutionary relationships of the organisms, suggesting that the gene was acquired from a distant relative. nih.gov For instance, the NanA from the pathogenic bacterium Vibrio cholerae may have been acquired from a commensal organism, facilitating its ability to colonize the human gut. nih.gov
Mosaic Evolution of the Nan Cluster : The individual genes within the Nan cluster can have different evolutionary histories, indicating that the cluster may have been assembled piecemeal through multiple LGT events. nih.gov
Independent Evolution of Transporters : Sialic acid transporters, which are crucial for the uptake of Neu5Ac, have evolved independently on at least eight separate occasions within different bacterial transporter superfamilies. microbiologyresearch.orgnih.gov This convergent evolution highlights the strong selective pressure for bacteria in host-associated environments to acquire the ability to import sialic acids.
These findings collectively indicate that the ability to metabolize N-Acetyl-alpha-neuraminic acid is a modular trait that has been horizontally transferred among bacteria, particularly those in close contact with vertebrate hosts. This has significant implications for the evolution of pathogenicity and commensalism.
Human-Specific Genetic Changes in this compound Biology
The human lineage has undergone several key genetic changes related to sialic acid biology that distinguish us from our closest primate relatives. These changes have had profound consequences for our physiology, susceptibility to certain diseases, and our co-evolution with pathogens.
Loss of CMAH Gene and its Impact on N-Glycolylneuraminic Acid (Neu5Gc) Expression and this compound Accumulation
Approximately 2-3 million years ago, a human-specific inactivation of the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH) occurred. nih.gov This enzyme is responsible for the conversion of N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc) by adding a single oxygen atom. nih.gov The loss of a functional CMAH gene in humans means that our cells cannot synthesize Neu5Gc, leading to an accumulation of its precursor, Neu5Ac, on the cell surface. microbiologyresearch.org Consequently, Neu5Ac is the predominant sialic acid found in humans, whereas most other mammals have a mix of Neu5Ac and Neu5Gc. bohrium.comresearchgate.net
This genetic event, a 92-base pair deletion in the CMAH gene, is a fixed difference between humans and our closest living relatives, the great apes. bohrium.com The absence of Neu5Gc and the corresponding abundance of Neu5Ac on human cells have been linked to a range of physiological changes, including aspects of brain development and immune function. nih.govresearchgate.net
Implications for Human-Specific Pathogen Regimes and Disease Susceptibility
The alteration in our cell surface sialic acid profile due to the loss of CMAH has created a unique "sialoscape" that has influenced our interactions with various pathogens. asm.org Some pathogens have evolved to specifically recognize Neu5Ac, while others target Neu5Gc.
Increased Susceptibility to Neu5Ac-binding Pathogens : The abundance of Neu5Ac on human cells can enhance the binding of pathogens that use this sialic acid as a receptor. For example, the influenza A virus and certain strains of Streptococcus pneumoniae and Neisseria meningitidis recognize Neu5Ac, potentially making humans more susceptible to these infections. microbiologyresearch.orgnih.gov The cholera toxin produced by Vibrio cholerae also binds more effectively in the absence of Neu5Gc, which may contribute to the human-specific nature of cholera. researchgate.net
Resistance to Neu5Gc-binding Pathogens : Conversely, the lack of Neu5Gc on human cells provides innate protection against pathogens that specifically target this sialic acid. For instance, a malarial parasite that recognizes Neu5Gc may have been a selective pressure driving the loss of the CMAH gene in our ancestors.
Chronic Inflammation and Disease : Although humans cannot synthesize Neu5Gc, it can be metabolically incorporated into our tissues from dietary sources, particularly red meat. This can lead to an immune response, as the body recognizes Neu5Gc as foreign, resulting in the production of anti-Neu5Gc antibodies. This chronic inflammation, termed "xenosialitis," has been implicated in the development of diseases such as atherosclerosis and certain cancers. microbiologyresearch.org Studies in a human-like mouse model (lacking the CMAH gene) have shown that a diet rich in Neu5Gc promotes atherosclerosis. microbiologyresearch.org
| Consequence | Description | Associated Diseases/Pathogens | Reference |
|---|---|---|---|
| Absence of Neu5Gc Synthesis | Inability to convert Neu5Ac to Neu5Gc. | - | nih.gov |
| Accumulation of Neu5Ac | Neu5Ac becomes the predominant sialic acid on human cell surfaces. | Increased susceptibility to influenza, cholera. | microbiologyresearch.orgresearchgate.net |
| Dietary Incorporation of Neu5Gc | Neu5Gc from red meat can be incorporated into human tissues. | Atherosclerosis, potential link to some cancers. | microbiologyresearch.org |
| Immune Response to Neu5Gc | Production of anti-Neu5Gc antibodies leading to chronic inflammation. | Xenosialitis. | microbiologyresearch.org |
Evolutionary Changes in Sialic Acid-Recognizing Ig-like Lectin (Siglec) Genes and Binding Specificity
Siglecs are a family of sialic acid-binding immunoglobulin-like lectins that are primarily expressed on immune cells and play a crucial role in regulating immune responses by recognizing sialic acids as "self." The human lineage exhibits numerous changes in the SIGLEC gene family compared to other primates, likely in response to the altered sialic acid landscape and evolving pathogen pressures. asm.org
These human-specific changes in Siglecs include:
Changes in Binding Specificity : Several human Siglecs, including Siglec-5, -7, -9, and -11, have evolved a preference for binding Neu5Ac over the ancestral preference for Neu5Gc. nih.gov This shift in binding preference is likely a direct evolutionary adaptation to the loss of Neu5Gc.
Gene Deletion and Pseudogenization : Humans have lost functional copies of certain SIGLEC genes that are present in other primates. For example, SIGLEC13 has been completely deleted in the human lineage, and SIGLEC17 has become a pseudogene. rice.edu The loss of these Siglecs, which were likely involved in immune regulation, may have contributed to a more reactive human immune system.
Altered Expression Patterns : The tissue-specific expression patterns of some Siglecs have also changed in humans. For instance, Siglec-11 is expressed in human brain microglia, a type of immune cell in the central nervous system, but not in chimpanzee microglia. asm.org This could have implications for brain-specific immunity and diseases.
Gene Conversion : The SIGLEC11 gene in humans shows evidence of a gene conversion event, further highlighting the dynamic evolution of this gene family. asm.org
These multifaceted evolutionary changes in both the sialic acid molecules themselves and their corresponding receptors (Siglecs) underscore the importance of this biological system in human evolution, shaping our unique susceptibility to diseases and our interactions with the microbial world.
Advanced Analytical Methodologies for N Acetyl Alpha Neuraminic Acid
Detection and Quantification Techniques for N-Acetyl-alpha-neuraminic Acid
Quantitative analysis of Neu5Ac relies on a variety of methods, from classic colorimetric assays to highly sensitive chromatographic and mass spectrometric techniques. The choice of method often depends on the sample matrix, the required sensitivity, and whether the analysis is for total or free sialic acid content.
Spectrophotometric methods are foundational techniques for the quantification of sialic acids. One of the most classical methods is the periodate-thiobarbituric acid (TBA) assay. nih.govreading.ac.uk This reaction involves the oxidation of Neu5Ac with periodic acid to form an intermediate aldehyde, which then reacts with thiobarbituric acid to produce a pink chromophore with a characteristic absorbance maximum at 549 nm. nih.govscispace.com
Another approach involves the use of chromogenic substrates, such as p-nitrophenyl-N-acetylneuraminic acid (p-NP-Neu5Ac), particularly for measuring the activity of sialidases. nih.gov The enzymatic cleavage of this substrate releases p-nitrophenol, a chromogen that can be detected spectrophotometrically at 405 nm. nih.gov This allows for the direct and continuous monitoring of enzyme kinetics. nih.gov
| Assay Type | Principle | Key Reagents | Wavelength | Reference |
| Thiobarbituric Acid (TBA) Assay | Oxidation followed by condensation to form a chromophore | Periodic acid, Thiobarbituric acid | 549 nm | nih.govscispace.com |
| Chromogenic Substrate Assay | Enzymatic release of a chromogen | p-nitrophenyl-N-acetylneuraminic acid (p-NP-Neu5Ac) | 405 nm | nih.gov |
Chromatographic methods offer superior separation and quantification capabilities for Neu5Ac, especially in complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with fluorescence detection (FLD) for enhanced sensitivity. nih.govcabidigitallibrary.org A common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid moiety of sialic acids to form highly fluorescent derivatives. nih.govoup.com This method allows for the sensitive determination of Neu5Ac and its derivatives in samples like human and rat sera. nih.gov One study reported detection limits of 57-192 fmol with this technique. nih.gov HPLC can also be performed without derivatization by monitoring the UV absorbance at low wavelengths (around 205 nm), though this is generally less sensitive. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) provides high resolution and structural information. For GC-MS analysis, Neu5Ac must be derivatized to increase its volatility. A common method involves methyl esterification followed by derivatization with heptafluorobutyric anhydride. oup.com This technique is powerful for identifying a wide variety of sialic acid forms, including O-acetylated, O-methylated, and lactonized species, based on their specific fragmentation patterns in the mass spectrometer. oup.com
| Technique | Derivatization | Detection Method | Key Features |
| HPLC-FLD | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescence | High sensitivity, suitable for serum samples. nih.govcabidigitallibrary.org |
| HPLC-UV | None | UV Absorbance (205 nm) | Simpler, no derivatization required, but lower sensitivity. nih.gov |
| GC-MS | Methyl esterification and heptafluorobutyrylation | Mass Spectrometry | Excellent for identifying diverse sialic acid modifications. oup.com |
A study utilizing HPLC-FLD for the analysis of Neu5Ac in red meat demonstrated excellent linearity and low limits of detection. cabidigitallibrary.org
| Parameter | N-acetylneuraminic acid (Neu5Ac) |
| Linearity Range | 0.1-10 µg/mL |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Relative Standard Deviation (RSD) | 0.7%-1.8% |
Enzymatic assays provide high specificity for the quantification of Neu5Ac. A common approach is a coupled enzyme assay where N-acetylneuraminic acid lyase (NAL) catalyzes the cleavage of Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). acs.org The pyruvate produced is then quantified using lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm and is directly proportional to the initial amount of Neu5Ac. acs.org
Chemoenzymatic strategies have also been developed for the specific detection of Neu5Ac in certain linkages. These methods use specific glycosyltransferases to label sialylated glycans with tags (e.g., azido (B1232118) or alkynyl groups) that can then be detected. researchgate.net For instance, specific enzymes can distinguish between α2,3- and α2,6-linked Neu5Ac residues. researchgate.net
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific quantification of Neu5Ac and its derivatives. researchgate.netresearchgate.net Hydrophilic interaction chromatography (HILIC) is often employed to retain and separate these polar compounds before MS detection. researchgate.net LC-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and allows for quantification even in complex matrices like poultry eggs or human plasma. researchgate.netresearchgate.net
A significant application of this technology is the detection of labile intramolecular lactones of Neu5Ac. A specialized HPLC-MS method has been developed for the simultaneous detection of the 1,7-lactone of N-acetylneuraminic acid, its more stable γ-lactone derivative, and the parent Neu5Ac without derivatization. nih.govresearchgate.net This method is crucial because previous analytical techniques were prone to misidentification due to the instability of the lactone. nih.gov The stability of the 1,7-lactone was found to be highly dependent on the solvent and temperature conditions. nih.gov
| Analyte | HPLC Column | MS Detection | Key Application |
| N-acetylneuraminic acid | UPLC BEH C18 | ESI-Negative, MRM | Quantification in poultry eggs. researchgate.net |
| N-acetylneuraminic acid | HILIC | LC-MS/MS | Quantification in human plasma. researchgate.net |
| Neu5Ac 1,7-lactone | C8 reversed-phase | ESI-Negative | Simultaneous detection of lactones and free acid. nih.gov |
Structural Elucidation and Conformation Analysis of this compound
Beyond quantification, understanding the precise structure and conformation of Neu5Ac is critical, as these features dictate its biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of Neu5Ac in solution. researchgate.net Both ¹H and ¹³C NMR provide a wealth of information. The chemical shifts of specific nuclei within the Neu5Ac molecule are highly sensitive to its local environment, including its anomeric configuration (α or β), the type of glycosidic linkage (e.g., α2–3, α2–6, or α2–8), and the ionization state of the C1 carboxylate group. nih.gov
For example, the signals for the equatorial proton at the C-3 position (H3eq) and the anomeric carbon (C2) are particularly diagnostic of the linkage type. nih.gov Specialized two-dimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate protons with their directly attached carbons (e.g., ¹H-¹³C HSQC), providing clear spectral fingerprints for different sialylated structures. researchgate.net Researchers have developed specific NMR pulse sequences to selectively detect sialic acid resonances even in complex mixtures or on the surface of living cells. nih.gov
| Nucleus | Sensitivity | Application |
| H3eq, C2 | Glycosidic linkage (α2–3, α2–6, α2–8) | Determination of how Neu5Ac is attached to other sugars. nih.gov |
| C1, C2, C3 | pH (ionization state) | Probing the environment of the carboxylate group. nih.gov |
This detailed structural information is essential for correlating the specific presentation of Neu5Ac on glycoconjugates with its role in molecular recognition and cell signaling events.
X-ray Diffraction Analysis of this compound Containing Structures
X-ray diffraction analysis, or X-ray crystallography, stands as a pivotal technique for elucidating the three-dimensional atomic structure of molecules, including those containing this compound (Neu5Ac). This methodology has been instrumental in understanding how Neu5Ac is recognized by various proteins, providing detailed insights into the specific molecular interactions that govern biological processes.
By analyzing the diffraction pattern of X-rays passing through a crystal of a Neu5Ac-containing molecule or a protein-ligand complex, researchers can determine the precise arrangement of atoms. This has been particularly valuable in studying the interactions between sialylated glycans and sialic acid-binding proteins, such as Siglecs (Sialic acid-binding immunoglobulin-like lectins).
Crystal structures of the N-terminal domain of the Siglec sialoadhesin (SnD1) in complex with Neu5Ac and its analogs have revealed a conserved structural template for sialic acid recognition. nih.govresearchgate.netnih.gov A key interaction observed in virtually all Siglec-sialic acid complexes is a salt bridge formed between the carboxylate group of Neu5Ac and a highly conserved arginine residue within the protein's binding site. nih.gov Furthermore, a network of hydrogen bonds involving the glycerol (B35011) side chain and the N-acetyl group of Neu5Ac with amino acid residues of the protein further stabilizes the complex. nih.gov
These crystallographic studies provide high-resolution "snapshots" that detail the critical contacts responsible for binding affinity and specificity. For instance, the analysis of sialoadhesin in complex with 3'-sialyllactose has highlighted specific residues, conserved across the Siglec family, that form the core of the sialic acid-binding template. merckmillipore.comcell.com This structural information is not only fundamental to understanding the biological roles of Neu5Ac but also serves as a foundation for the structure-guided design of inhibitors with potential therapeutic applications. nih.gov
The table below summarizes crystallographic data for selected protein structures in complex with this compound or its derivatives, illustrating the resolutions achieved and providing access to the detailed structural data in the Protein Data Bank (PDB).
| Protein Name | Ligand | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Sialoadhesin (Siglec-1) | 3'-Sialyllactose | 1QFO | 1.85 | Revealed key conserved residues for sialic acid binding, including a critical salt bridge with Arg97. merckmillipore.comcell.com |
| Sialoadhesin (Siglec-1) | Me-alpha-9-N-benzoyl-amino-9-deoxy-Neu5Ac | 1OD7 | 1.70 | Demonstrated how modifications to the glycerol side chain can enhance binding affinity. nih.gov |
| Siglec-7 | Disialyl lactotetraosyl | 1O7S | 2.20 | Showed conserved interactions with the sialic acid carboxylate group (Arg124) and glycerol side chain. nih.gov |
| Siglec-7 | Oxamido-Neu5Ac | 1O7V | 2.00 | Provided a molecular basis for the increased inhibitory potency of a C9-modified sialic acid analog. nih.gov |
Computational Approaches (e.g., Molecular Mechanics, Molecular Dynamics, QM/MM Simulations for Conformational Studies)
Computational approaches are indispensable tools for studying the dynamic nature and conformational landscape of this compound. While X-ray crystallography provides static structural information, methods like molecular mechanics (MM), molecular dynamics (MD), and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations offer insights into the flexibility, conformational preferences, and energetics of Neu5Ac in various environments.
Molecular Mechanics (MM) utilizes classical physics principles and force fields (e.g., GLYCAM) to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient and allows for the exploration of the conformational space of Neu5Ac to identify stable, low-energy structures. Hard-sphere calculations, a type of MM approach, have been used to predict local minima conformations for Neu5Ac analogs, which can then be validated by experimental methods like NMR spectroscopy. nih.gov
Molecular Dynamics (MD) simulations build upon MM principles by solving Newton's equations of motion for the atoms in the system over time. This generates a trajectory that describes the dynamic behavior of the molecule, revealing how it flexes, vibrates, and interacts with its surroundings, such as water molecules or a protein binding pocket. nih.gov MD simulations have been used extensively to:
Investigate Conformational Preferences: Studies have shown that the environment significantly influences the preferred conformation of Neu5Ac. In a vacuum, boat and skew-boat conformations can be as stable as the experimentally observed chair conformation, whereas in an aqueous environment, the chair form is more stable. researchgate.net
Analyze Binding Events: MD simulations can model the spontaneous binding of Neu5Ac to proteins, identifying key interacting residues and characterizing the structural and dynamic properties of the bound complex. nih.gov For example, simulations have been used to study the interactions of sialylated glycans with the second sialic acid-binding site of influenza neuraminidase. portlandpress.com
Refine Experimental Data: MD can be combined with experimental data from NMR to generate structural ensembles of sialic acid oligomers that are consistent with measured parameters like J-coupling constants and nuclear Overhauser effects. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations offer a hybrid approach where a small, chemically significant part of the system (e.g., the Neu5Ac ring and its immediate interacting partners) is treated with high-accuracy quantum mechanics, while the rest of the system (e.g., the bulk solvent and protein) is treated with computationally less expensive molecular mechanics. This method is particularly useful for studying chemical reactions or phenomena involving electron rearrangement, providing a more accurate description of electronic effects than pure MM methods.
These computational methods are powerful for calculating properties like the conformational free energy surface, which reveals the relative stabilities of different conformations and the energy barriers between them. researchgate.net Such calculations have indicated that the energy penalty for Neu5Ac to change from its most stable solution conformation to the conformation observed when bound to an enzyme is relatively small, providing a viable strategy for the design of enzyme inhibitors that mimic the bound state. researchgate.net
Methodologies for Studying Glycosylation Patterns Involving this compound
Fluorescent Labeling and Derivatization for Linkage-Specific Analysis of Sialylated Glycans
Analyzing the specific ways in which this compound is attached to glycans—its linkage—is crucial, as different linkages (e.g., α2,3- versus α2,6-) can dictate distinct biological functions. acs.org A powerful strategy for detailed glycan analysis involves the enzymatic release of glycans from the glycoprotein (B1211001), followed by fluorescent labeling and chemical derivatization, and subsequent separation and detection, often using liquid chromatography (LC) coupled with fluorescence detection (FD) and mass spectrometry (MS).
The analysis of sialylated glycans presents challenges due to the labile nature of the sialic acid residue, which can be easily lost during sample preparation and analysis. nih.govnih.gov Chemical derivatization is a key step to stabilize the sialic acid and, critically, to enable the differentiation of linkage isomers.
A common and effective strategy involves linkage-specific derivatization of the sialic acid's carboxyl group. This is possible because the chemical reactivity of the carboxyl group differs between α2,3- and α2,6-linked sialic acids. nih.govsemanticscholar.org One such method is a two-step alkylamidation process where the carboxyl groups of α2,3- and α2,6-linked sialic acids are modified with different alkylamines, resulting in distinct mass shifts that can be detected by mass spectrometry. nih.gov Another approach is ethyl esterification, which also modifies the carboxyl group, leading to stable derivatives. acs.org
Following derivatization, the reducing end of the released glycan is typically tagged with a fluorescent label. This labeling serves two main purposes: it enhances the sensitivity of detection by fluorescence and improves ionization efficiency for mass spectrometry. Several fluorescent labels are commonly used, including:
2-Aminobenzamide (2-AB)
2-Aminobenzoic acid (2-AA)
Procainamide (B1213733) (ProA) nih.gov
The combination of linkage-specific derivatization and fluorescent labeling creates glycan molecules that can be effectively separated and analyzed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used technique for separating fluorescently labeled glycans. youtube.comacs.org However, the chemical modifications used for linkage analysis often increase the hydrophobicity of the glycans, making Reversed-Phase Liquid Chromatography (RP-LC) a more suitable separation method in these cases. acs.orgnih.gov
A complete workflow combining these techniques, such as RP-LC-FD-MS, allows for comprehensive analysis within a single run. nih.gov In this setup, glycans are separated by RP-LC, detected by their fluorescence, and their mass and fragmentation patterns are determined by MS. This integrated approach enables the differentiation of α2,3- and α2,6-sialylated N-glycans based on their distinct retention times, precursor masses, and fragmentation spectra, providing unambiguous assignment of sialic acid linkages. acs.orgnih.gov
| Technique Component | Purpose | Common Reagents/Methods | Key Advantages |
|---|---|---|---|
| Chemical Derivatization | Stabilize sialic acid; Enable linkage isomer differentiation. | Ethyl esterification; Linkage-specific alkylamidation (e.g., with different alkylamines). acs.orgnih.gov | Prevents sialic acid loss; Allows for discrimination between α2,3- and α2,6-linkages by MS. nih.govnih.gov |
| Fluorescent Labeling | Enhance detection sensitivity; Improve ionization for MS. | Procainamide (ProA), 2-Aminobenzamide (2-AB), 2-Aminobenzoic acid (2-AA). nih.gov | Enables highly sensitive fluorescence detection and relative quantification. |
| Chromatographic Separation | Separate complex mixtures of labeled and derivatized glycans. | Reversed-Phase LC (RP-LC), Hydrophilic Interaction LC (HILIC). acs.orgyoutube.com | Resolves isomeric glycan structures based on their physicochemical properties. |
| Detection | Identify and quantify separated glycans. | Fluorescence Detection (FLD), Mass Spectrometry (MS/MS). | Provides unambiguous assignment of glycan composition, sequence, and linkage. nih.gov |
Chemical Synthesis Approaches for this compound and its Glycosides
The synthesis of this compound and its glycosides is a complex undertaking due to the molecule's dense functionality and stereochemical complexity. lu.se Key challenges include the control of stereochemistry at the anomeric center (C-2), which lacks a directing group, and the selective manipulation of its numerous hydroxyl and amino groups.
The α-glycosidic linkage of Neu5Ac is predominantly found in nature, and its synthesis is a primary objective in sialoglycan chemistry. nih.govnih.gov Achieving high stereoselectivity for the α-anomer is challenging because the β-anomer is often the thermodynamically favored product. Various strategies have been developed to overcome this hurdle.
One approach involves the use of glycosyl donors with specific protecting groups or activating agents that favor the formation of the α-linkage. For instance, N-2,2,2-trichloroethoxycarbonyl (Troc)-protected thiophenyl sialoside donors have been used in the synthesis of complex sialosides like Neu5Gcα2–3GalβOMP. nih.gov Manipulation of the N-acetyl functionality at the C-5 position has also been shown to influence stereoselectivity. Double acylation at the C-5 nitrogen, for example, can enhance the rate of glycosylation reactions using thiomethyl sialodonors. researchgate.net
Another powerful method is the diastereocontrolled synthesis of α-linked C-glycosides of Neu5Ac via glycosyl samarium(III) intermediates. nih.gov This approach exploits the reducing potential of samarium iodide (SmI2) to generate an N-acetylneuraminyl samarium(III) species in situ, which can then couple with carbonyl compounds. nih.gov This method has demonstrated exceptional stereoselectivity, with no formation of the C-2 epimer observed. nih.gov The α-configuration of the resulting glycosides is typically confirmed using NMR spectroscopy, based on empirical rules such as the chemical shift of H-4, the J7,8-value, and NOE correlations. nih.gov
The choice of glycosyl donor is critical for achieving high stereoselectivity. Phenyl 2-alpha-selenoglycosides and glycosyl thioimidates of N-acetylneuraminic acid have been developed as effective sialyl donors for glycosylation reactions. biosynth.com Additionally, rare-earth metal triflates, such as hafnium triflate (Hf(OTf)4), have been employed as catalysts to promote α-selective glycosylation with various alcohol acceptors. frontiersin.org
Table 1: Examples of Stereoselective α-Glycosylation Methods for Neu5Ac
| Glycosyl Donor/Method | Activator/Catalyst | Key Feature | Outcome |
|---|---|---|---|
| N-Troc-protected thiophenyl sialoside | N/A | Use of Troc protecting group at C-5 | Synthesis of α-linked disaccharides nih.gov |
| Thiomethyl sialodonor | NIS/TfOH | Double acylation at C-5 nitrogen | Enhanced reaction time researchgate.net |
| Ester tethered Neu5Ac-sulfone | Samarium Iodide (SmI2) | In situ generation of a samarium(III) intermediate | Diastereocontrolled synthesis of α-C-glycosides nih.gov |
The presence of multiple hydroxyl groups and a carboxylic acid in Neu5Ac necessitates the use of sophisticated protection and deprotection strategies to achieve regioselective modifications. lu.selu.se Synthesizing derivatives of Neu5Ac requires an elaborate orchestration of protecting groups to selectively expose a single functional group for reaction. lu.selu.se
A common initial step is the esterification of the carboxylic acid and per-acetylation of all hydroxyl groups. lu.se The subsequent challenge lies in the regioselective deprotection of a specific hydroxyl group. Silyl (B83357) protecting groups have proven particularly useful in this regard. For example, in a synthesis of bacterial sialic acid donors, Zemplen deacetylation was followed by regioselective disilylation to protect specific hydroxyl groups, allowing for further manipulation of the molecule. nih.gov
Regioselective silyl-exchange technology (ReSET) has emerged as a powerful tool for the synthesis of partially O-acetylated Neu5Ac analogues. acs.org This method involves treating a per-O-silylated Neu5Ac ester with acetic acid and acetic anhydride in pyridine. acs.org The silyl ethers exchange with acetate groups in a predictable, regioselective manner, with the order of reactivity being C4 > C9 > C8. acs.org This strategy avoids the need for complex protection-deprotection sequences. acs.org
Another strategy involves the use of temporary protecting groups. For instance, isopropylidene protection has been used to shield the C-8 and C-9 hydroxyls of Neu5Ac thioglucosides, enabling kinetically controlled acetylation at other positions. acs.org The selective removal of the N-acetyl group at C5 has also been explored to allow for facile amidation at this position, potentially saving multiple synthetic steps compared to other routes. lu.selu.se In the synthesis of 4-O-alkylated Neu5Ac derivatives, a key step involves the selective deprotection of a silyl ether at the C-4 position using tetra-n-butylammonium fluoride (TBAF) in THF. acs.org
Table 2: Regioselective Protection/Deprotection Examples in Neu5Ac Synthesis
| Target Position | Strategy | Reagents | Application |
|---|---|---|---|
| C-4, C-9, C-8 | Regioselective Silyl-Exchange Technology (ReSET) | Per-O-silylated Neu5Ac, AcOH, Ac2O, pyridine | Synthesis of partially O-acetylated Neu5Ac acs.org |
| C-4 | Selective deprotection of silyl ether | TBAF in THF | Synthesis of 4-O-alkylated Neu5Ac analogues acs.org |
| C-8, C-9 | Isopropylidene protection | 2,2-Dimethoxypropane, acid catalyst | Kinetically controlled acetylation acs.org |
Chemoenzymatic synthesis combines the efficiency and stereospecificity of enzymes with the flexibility of chemical synthesis, offering a powerful alternative to purely chemical or fermentation-based methods for producing Neu5Ac. frontiersin.orgresearchgate.net This approach is advantageous due to its mild reaction conditions, high conversion rates, and simplicity. frontiersin.org
A widely used chemoenzymatic route involves a two-enzyme cascade. frontiersin.org First, N-acetylglucosamine-2-epimerase (AGE) catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). biosynth.comfrontiersin.org Subsequently, N-acetylneuraminic acid aldolase (B8822740) (NanA or NAL) catalyzes an aldol (B89426) condensation between ManNAc and pyruvate to form Neu5Ac. biosynth.comfrontiersin.orgresearchgate.net This two-step process can be performed in a one-pot reaction. frontiersin.org
Recent advancements have focused on improving the efficiency and cost-effectiveness of this process. One strategy involves using inexpensive and abundant starting materials like chitin. frontiersin.org An in vitro multi-enzyme catalysis system has been developed to produce Neu5Ac from chitin by combining chitin-degrading enzymes (chitinase and N-acetylglucosaminosidase) with AGE and NanA. frontiersin.org Another innovation is the use of spore-surface-displayed NanA, which facilitates the integration of the biocatalytic conversion into a chemical synthesis process. nih.gov
Enzymes are also crucial for synthesizing Neu5Ac derivatives. For example, N-glycolylneuraminic acid (Neu5Gc) can be synthesized chemoenzymatically starting from N-glycolylmannosamine (ManNGc) and pyruvate using a sialic acid aldolase. nih.gov Furthermore, sialyltransferases are highly efficient catalysts for producing complex sialosides with high regio- and stereoselectivity, using activated sugar donors like CMP-Neu5Ac. nih.gov
Table 3: Key Enzymes in Chemoenzymatic Synthesis of Neu5Ac
| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |
|---|---|---|---|
| N-acetylglucosamine-2-epimerase | AGE | 5.1.3.8 | N-acetyl-D-glucosamine (GlcNAc) ⇌ N-acetyl-D-mannosamine (ManNAc) frontiersin.orgresearchgate.net |
| N-acetylneuraminic acid aldolase | NanA / NAL | 4.1.3.3 | ManNAc + Pyruvate → N-acetylneuraminic acid (Neu5Ac) frontiersin.orgresearchgate.net |
| CMP-sialic acid synthetase | CSS | 2.7.7.43 | Neu5Ac + CTP → CMP-Neu5Ac + PPi nih.gov |
Derivatization Strategies for this compound
Modifying the structure of Neu5Ac at its various functional groups allows for the creation of analogues that can be used to probe biological functions, inhibit enzymes, or act as therapeutic agents. lu.seresearchgate.net Derivatization strategies typically target the N-acyl group at C-5 or the hydroxyl groups at C-4, C-7, C-8, and C-9. nih.govnih.gov
The N-acetyl group at the C-5 position is a common target for modification. Altering this group can significantly impact the biological activity and recognition of sialic acid. Strategies to generate C-5 modified analogues often involve either building the molecule from a modified mannosamine precursor or directly modifying the N-acetyl group of Neu5Ac.
One direct approach involves the de-N-acetylation of a protected Neu5Ac glycoside under strong basic conditions (e.g., using tetramethylammonium hydroxide or sodium hydroxide) to yield a free amino group at C-5. nih.gov This amine can then be re-acylated with various acyl chlorides to introduce new functionalities. nih.gov For instance, acylation with acetoxyacetyl chloride followed by deprotection yields the corresponding N-glycolylneuraminic acid (Neu5Gc) glycoside. nih.gov Other N-acyl groups, such as N-propanoyl, N-butanoyl, and N-pentanoyl, have been introduced into cells by feeding them the corresponding ManNAc derivatives, which are then converted biosynthetically into the modified sialic acids. researchgate.net The free amino group can also be protected with groups like Fmoc, Alloc, or Boc carbamates, providing a handle for further chemical transformations. researchgate.net
The hydroxyl groups of Neu5Ac, particularly those at positions C-4, C-7, C-8, and C-9, are frequently modified in nature with groups such as acetyl, methyl, sulfate, or lactyl esters. nih.govnih.gov These modifications add another layer of structural diversity and can dramatically alter biological recognition. nih.govsigmaaldrich.com For example, 9-O-acetylation can abolish the interactions of some microbial lectins with sialic acids. nih.gov
The chemical synthesis of specific, partially O-acetylated Neu5Ac derivatives is challenging due to the similar reactivity of the hydroxyl groups. As mentioned previously, regioselective silyl-exchange technology (ReSET) provides an efficient method for preparing analogues acetylated at C-4, C-9, or C-8. acs.org Other O-substitutions, such as O-methylation and O-sulfation, also occur naturally. nih.gov In some cases, O-acetyl groups can migrate between adjacent hydroxyl groups, such as between the C-7 and C-9 positions, under physiological conditions, adding to the complexity of these structures. sigmaaldrich.comresearchgate.net
Beyond acetylation, other substitutions on the hydroxyl groups are of interest. The synthesis of 4-O-alkyl analogues of Neu5Ac has been described, expanding the toolbox for creating modified sialic acids. acs.org These derivatives are valuable for drug discovery and for designing novel probes to study the biology of sialic acid-binding proteins. acs.org
Table 4: Common Natural Modifications of N-Acetylneuraminic Acid
| Position | Modification | Abbreviation |
|---|---|---|
| C-5 (Nitrogen) | Glycolyl | Neu5Gc nih.govnih.gov |
| C-4 | O-Acetyl | Neu4,5Ac2 nih.gov |
| C-7 | O-Acetyl | Neu5,7Ac2 |
| C-8 | O-Acetyl | Neu5,8Ac2 |
| C-8 | O-Methyl | Neu5Ac8Me nih.govsci-hub.box |
| C-9 | O-Acetyl | Neu5,9Ac2 nih.gov |
| C-9 | O-Lactyl | Neu5Ac9Lt sci-hub.box |
Q & A
Q. What advanced imaging techniques elucidate Neu5Ac’s spatial distribution in cellular membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
